molecular formula C28H29N3O4S B2963142 N,N-diethyl-3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115526-13-0

N,N-diethyl-3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2963142
CAS No.: 1115526-13-0
M. Wt: 503.62
InChI Key: DACLVNLFJPVWMB-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • Position 3: A 3-methoxyphenyl substituent.
  • Position 2: A sulfanyl group linked to a (3-methoxyphenyl)methyl moiety.
  • Position 7: An N,N-diethyl carboxamide group.

The diethyl carboxamide moiety increases lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N,N-diethyl-3-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-5-30(6-2)26(32)20-13-14-24-25(16-20)29-28(36-18-19-9-7-11-22(15-19)34-3)31(27(24)33)21-10-8-12-23(17-21)35-4/h7-17H,5-6,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLVNLFJPVWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the methoxyphenyl and sulfanyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential as a therapeutic agent for treating certain diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The target compound’s dual 3-methoxyphenyl groups likely enhance π-π stacking interactions compared to chloro- or nitro-substituted analogs .
  • The sulfanyl group at position 2 may improve metabolic stability relative to esters or carbamates found in other derivatives .

Carboxamide Variations: N,N-Diethyl substitution increases lipophilicity (logP ~3.5 estimated) compared to the hydroxyethyl analog (logP ~2.1), favoring blood-brain barrier penetration . Hydroxyethyl carboxamides (e.g., ) exhibit higher aqueous solubility, making them preferable for intravenous formulations .

Biological Activity

N,N-Diethyl-3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Quinazoline core : A bicyclic structure known for its diverse biological properties.
  • Methoxyphenyl groups : These substituents enhance lipophilicity and may influence biological interactions.
  • Thioether linkage : The presence of a sulfanyl group potentially contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, quinazolinone-based hybrids have shown significant activity against various cancer cell lines, including MDA-MB-231 and Hela. The structure-activity relationship (SAR) analysis indicates that bulky substituents at specific positions enhance cytotoxicity.

A study reported that compounds with similar structural motifs exhibited IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines, suggesting that modifications in the side chains can lead to improved efficacy against tumor cells . The presence of methoxy groups has been associated with increased activity, indicating that this compound may possess similar properties.

Antimicrobial Activity

Quinazolines have also been investigated for their antimicrobial properties. The compound's ability to inhibit bacterial growth could be attributed to its structural components that interact with bacterial enzymes or cellular pathways. While specific data on this compound's antimicrobial activity is limited, related quinazoline derivatives have demonstrated significant effects against various pathogens, suggesting potential for further exploration in this area .

Enzyme Inhibition

The compound may exhibit inhibitory effects on key enzymes involved in disease pathways. For example, quinazolinone derivatives have been shown to inhibit COX enzymes and other targets relevant to inflammation and cancer progression. The SAR studies indicate that modifications at the 4-position of the quinazoline ring can enhance selectivity and potency against these enzymes .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro evaluations conducted on structurally related compounds demonstrated promising results in inhibiting cancer cell proliferation. For instance, compounds with similar methoxy substitutions showed enhanced cytotoxicity in MCF7 and PC-3 cell lines .
  • Molecular Docking Studies : Computational studies suggest that the compound may effectively bind to targets such as EGFR and COX enzymes, which are crucial in cancer therapy and inflammation management. These findings align with experimental data showing significant biological activity for related quinazoline derivatives .

Summary of Biological Activities

Activity TypeMechanism/TargetEfficacy (IC50)References
AnticancerEGFR inhibition0.36 - 40.90 μM
AntimicrobialBacterial enzyme inhibitionTBD
Enzyme InhibitionCOX inhibitionTBD

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